Danavorexton
説明
Danavorexton, also known as TAK-925, is a selective orexin 2 receptor agonist . It is a small-molecule compound that is administered intravenously . The compound was found to dose-dependently produce wakefulness to a similar degree as modafinil in a phase 1 clinical trial . As of March 2021, Danavorexton is under development for the treatment of narcolepsy, idiopathic hypersomnia, and sleep apnea .
Molecular Structure Analysis
Danavorexton has a molecular formula of C21H32N2O5S and a molar mass of 424.56 g·mol−1 . Its IUPAC name is methyl (2R,3S)-3-methanesulfonamido-2-({[(1s,4s)-4-phenylcyclohexyl]oxy}methyl)piperidine-1-carboxylate .Physical And Chemical Properties Analysis
Danavorexton is a synthetic organic compound . Its physical and chemical properties specific to melting point, boiling point, solubility, etc., are not detailed in the sources I found.科学的研究の応用
Orexin 2 Receptor Agonist for Narcolepsy and Hypersomnia
Danavorexton, a small-molecule orexin-2 receptor agonist, shows significant promise in treating sleep disorders like idiopathic hypersomnia and narcolepsy. A study by Mignot et al. (2023) demonstrated that a single infusion of danavorexton improved subjective and objective excessive daytime sleepiness in people with idiopathic hypersomnia without serious treatment-emergent adverse events. This indicates the potential of orexin-2 receptor agonists as effective treatments for idiopathic hypersomnia (Mignot et al., 2023).
Another study by Evans et al. (2022) expanded the application of danavorexton to narcolepsy. Their research, which included preclinical mouse studies and human clinical studies, showed that danavorexton improved the narcolepsy phenotype in both mouse models and human patients. The study also observed improvements in excessive daytime sleepiness in individuals with narcolepsy type 2, suggesting that OX2R-selective agonists like danavorexton could be beneficial for various sleep disorders (Evans et al., 2022).
将来の方向性
As of March 2021, Danavorexton is under development for the treatment of narcolepsy, idiopathic hypersomnia, and sleep apnea . It is currently in Phase II for Obstructive Sleep Apnea . According to GlobalData, Phase II drugs for Obstructive Sleep Apnea have a 25% phase transition success rate (PTSR) indication benchmark for progressing into Phase III .
Relevant Papers
特性
IUPAC Name |
methyl (2R,3S)-3-(methanesulfonamido)-2-[(4-phenylcyclohexyl)oxymethyl]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O5S/c1-27-21(24)23-14-6-9-19(22-29(2,25)26)20(23)15-28-18-12-10-17(11-13-18)16-7-4-3-5-8-16/h3-5,7-8,17-20,22H,6,9-15H2,1-2H3/t17?,18?,19-,20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZAJSZFFARTEI-GUMHCPJTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC(C1COC2CCC(CC2)C3=CC=CC=C3)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCC[C@@H]([C@@H]1COC2CCC(CC2)C3=CC=CC=C3)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336757 | |
Record name | Danavorexton | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Danavorexton | |
CAS RN |
2114324-48-8 | |
Record name | Danavorexton | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2114324488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Danavorexton | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DANAVOREXTON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QMD83K4YN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。